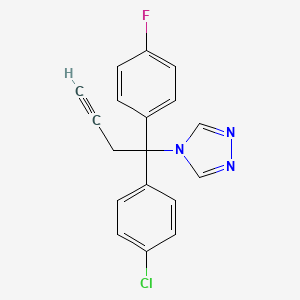
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Alkyne Intermediate: Starting with 4-chlorobenzaldehyde and 4-fluorobenzaldehyde, perform a Sonogashira coupling reaction with an appropriate alkyne to form the but-3-yn-1-yl intermediate.
Cyclization: The alkyne intermediate undergoes cyclization with hydrazine or its derivatives to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or triazole moieties.
Reduction: Reduction reactions could target the aromatic rings or the alkyne group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antifungal agents, or anticancer compounds.
Medicine
Pharmaceutical applications might include the development of new drugs targeting specific enzymes or receptors, leveraging the triazole moiety’s ability to interact with biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action would depend on the specific application. In biological systems, the compound might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to form strong interactions with metal ions and biological macromolecules, which could be key to its activity.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal and anticancer properties.
Fluconazole: A well-known antifungal drug that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Uniqueness
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which could enhance its biological activity and specificity compared to other triazole derivatives.
特性
CAS番号 |
88557-58-8 |
|---|---|
分子式 |
C18H13ClFN3 |
分子量 |
325.8 g/mol |
IUPAC名 |
4-[1-(4-chlorophenyl)-1-(4-fluorophenyl)but-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H13ClFN3/c1-2-11-18(23-12-21-22-13-23,14-3-7-16(19)8-4-14)15-5-9-17(20)10-6-15/h1,3-10,12-13H,11H2 |
InChIキー |
VSCZOQPOPOOAFZ-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)N3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
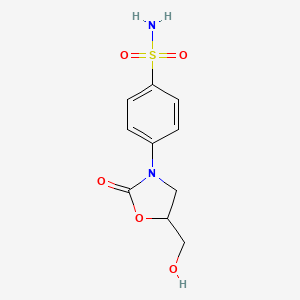
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
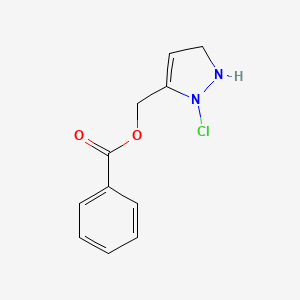
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
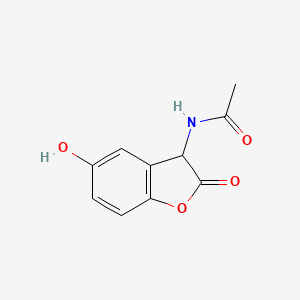
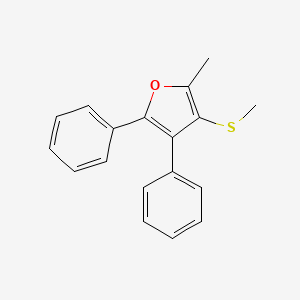
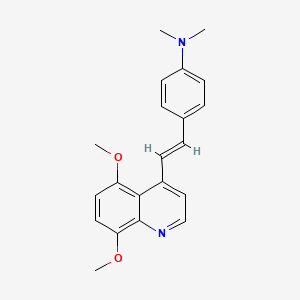
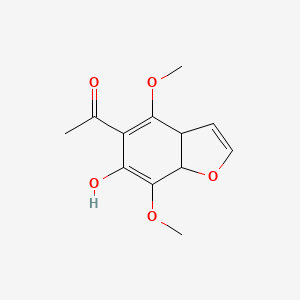
![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
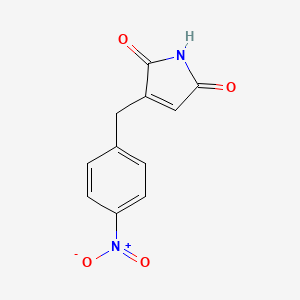

![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
